(S)-Methyl 4-azido-2-(Boc-amino)butanoate
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Overview
Description
(S)-Methyl 4-azido-2-(Boc-amino)butanoate is a compound that features an azido group and a Boc-protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its unique reactivity and protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-azido-2-(Boc-amino)butanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of the azido group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the azide source.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-azido-2-(Boc-amino)butanoate undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Click chemistry: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogenation catalysts: Used for reducing the azido group to an amine.
Copper(I) catalysts: Used in click chemistry reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
(S)-Methyl 4-azido-2-(Boc-amino)butanoate has several scientific research applications:
Peptide synthesis: Used as a building block in the synthesis of peptides.
Click chemistry: Utilized in bioconjugation and labeling studies.
Medicinal chemistry: Employed in the development of pharmaceuticals and drug delivery systems.
Material science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-azido-2-(Boc-amino)butanoate involves its reactivity due to the azido and Boc-protected amino groups. The azido group can undergo cycloaddition reactions, while the Boc group can be removed under acidic conditions to reveal the free amine. These functional groups allow the compound to participate in various chemical transformations and interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Azido-2-(Boc-amino)butyric acid
- (S)-5-Azido-2-(Fmoc-amino)pentanoic acid
- Fmoc-β-azido-Ala-OH
Uniqueness
(S)-Methyl 4-azido-2-(Boc-amino)butanoate is unique due to its combination of an azido group and a Boc-protected amino group, which provides versatility in synthetic applications. The methyl ester functionality also adds to its uniqueness, allowing for further modifications and reactions.
Properties
IUPAC Name |
methyl 4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQHQNKUOJENPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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